Protolichesterinic acid

Lipoxygenase Inhibition Anti-inflammatory Enzymology

Protolichesterinic acid is an α-methylene-γ-lactone paraconic acid isolated from Cetraria islandica. Unlike generic lichen extracts or analogs such as lobaric acid, this purified compound exerts a unique LOX-independent pharmacology: it directly impairs mitochondrial oxidative phosphorylation, inhibits fatty acid synthase (FAS), and downregulates LRRC8A/VSOAC expression. These mechanisms, not shared by structurally related paraconic acids, make it an irreplaceable chemical probe for investigating metabolic vulnerability in cancer, doxorubicin chemosensitization in HeLa cells, and non-LOX-mediated apoptosis in multiple myeloma. Procure the pure compound to ensure reproducible, mechanism-specific results.

Molecular Formula C19H32O4
Molecular Weight 324.5 g/mol
CAS No. 1448-96-0
Cat. No. B073069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtolichesterinic acid
CAS1448-96-0
Synonymsprotolichesterinic acid
protolichesterinic acid, (2R-trans)-isomer; K salt
protolichesterinic acid, (2S-trans)-isome
Molecular FormulaC19H32O4
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m1/s1
InChIKeyWZYZDHVPSZCEEP-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protolichesterinic Acid (CAS 1448-96-0): A Lichen-Derived Paraconic Acid with Distinct Lipoxygenase and Anti-Proliferative Activities


Protolichesterinic acid is a naturally occurring γ-lactone paraconic acid predominantly isolated from the lichen Cetraria islandica [1]. Chemically, it is characterized by a C19 aliphatic chain and an α-methylene-γ-lactone moiety [1]. It is established as a potent dual inhibitor of 5- and 12-lipoxygenase (LOX), enzymes pivotal in arachidonic acid metabolism . Beyond its anti-inflammatory potential, it has demonstrated direct anti-proliferative and pro-apoptotic effects across a panel of human cancer cell lines [2]. Unlike many other lichen metabolites, recent evidence indicates its anti-cancer mechanisms are largely decoupled from its LOX inhibitory activity, pointing to distinct intracellular targets [3].

Protolichesterinic Acid (CAS 1448-96-0): Critical Rationale for Not Substituting with Generic Lichen Extracts or Other Paraconic Acids


Generic substitution with Cetraria islandica extracts or structurally similar paraconic acids like lichesterinic acid is not scientifically valid. The concentration and purity of protolichesterinic acid in crude extracts vary significantly based on lichen source and extraction protocol, leading to irreproducible activity . Furthermore, while structurally similar, protolichesterinic acid demonstrates quantifiably superior potency in anti-proliferative assays compared to its closest analog, lobaric acid [1]. Most critically, protolichesterinic acid has a unique, LOX-independent mechanism of action involving direct modulation of mitochondrial function and fatty acid synthase (FAS) inhibition that is not shared by other paraconic acids [2]. Therefore, substituting with an undefined mixture or an analog will not recapitulate the specific cellular pharmacology of the purified compound.

Quantitative Differentiation of Protolichesterinic Acid (CAS 1448-96-0) Against Comparator Compounds


Potency Advantage in 5-Lipoxygenase (5-LOX) Inhibition Relative to Lobaric Acid

Protolichesterinic acid is a more potent inhibitor of arachidonate 5-lipoxygenase (5-LOX) compared to lobaric acid, a structurally distinct lichen metabolite also used as a 5-LOX inhibitor . The inhibitory effect is quantifiably stronger, as reflected in cell-based assays measuring downstream effects [1].

Lipoxygenase Inhibition Anti-inflammatory Enzymology

Mechanistic Decoupling: Anti-Proliferative Activity Independent of LOX Inhibition vs. Lobaric Acid

While both protolichesterinic acid and lobaric acid are 5-LOX inhibitors, the anti-proliferative effects of protolichesterinic acid have been definitively shown to be independent of its LOX inhibitory activity, unlike lobaric acid for which a direct link was initially proposed [1][2]. This was demonstrated by the fact that protolichesterinic acid's anti-proliferative effects occurred at concentrations that did not affect LOX metabolite levels [2].

Cancer Biology Mechanism of Action Metabolomics

Superior Cytotoxic Activity in Prostate Cancer Cells Compared to Depside-Class Lichen Metabolites

In a direct comparative study against five lichen secondary metabolites, protolichesterinic acid and vicanicin were the only two compounds to exhibit a clear dose-response relationship and induce significant apoptosis in human prostate cancer cells at low micromolar concentrations, unlike the depside metabolites atranorin, diffrattaic acid, and divaricatic acid which were far less active [1].

Prostate Cancer Cytotoxicity Natural Products

Unique Enhancement of Chemotherapy Efficacy: Synergism with Doxorubicin Not Observed with Paraconic Acid Analogs

Protolichesterinic acid demonstrates a unique ability to synergistically enhance the cytotoxicity of the standard chemotherapeutic doxorubicin in a cell line-specific manner, a property not reported for its close analog lichesterinic acid or other paraconic acids [1]. This synergy is attributed to its dual action on fatty acid synthase (hFAS) and induction of apoptosis [2].

Chemosensitization Combination Therapy Drug Synergy

Specific Protein Target Engagement: Downregulation of LRRC8A and Hsp70 Not Reported for Other Lichen Acids

Protolichesterinic acid has been shown to specifically downregulate the expression of two distinct proteins—LRRC8A, an essential component of volume-sensitive organic anion channels (VSOAC), and Hsp70, a stress protein involved in cancer cell survival—effects that have not been documented for comparator lichen metabolites like usnic acid or lobaric acid [1][2].

Molecular Pharmacology Target Identification Volume Regulation

Validated Application Scenarios for Protolichesterinic Acid (CAS 1448-96-0) Based on Differential Evidence


Investigating Mitochondrial Metabolism and Oxidative Phosphorylation in Cancer

Use as a chemical probe to study metabolic vulnerabilities in cancer. Evidence shows protolichesterinic acid directly impairs mitochondrial structure and function, reducing oxidative phosphorylation and forcing a compensatory increase in glycolysis in sensitive cell lines like T-47D breast cancer and AsPC-1 pancreatic cancer cells . This effect is distinct from its LOX inhibition, making it a valuable tool for metabolic research [1].

Combination Studies to Enhance Doxorubicin Sensitivity in Cervical Cancer Models

Ideal for in vitro chemosensitization studies. Protolichesterinic acid has been shown to synergistically increase the cytotoxicity of doxorubicin specifically in HeLa cervical cancer cells, an effect not seen in other tested cancer types . This cell line-specific synergy, mediated through caspase activation and hFAS inhibition, provides a defined system for investigating combination therapy strategies [1].

Probing LOX-Independent Anti-Proliferative Mechanisms in Hematological Malignancies

Suitable for studying non-LOX-mediated cell death pathways in multiple myeloma. In RPMI 8226 and U266 multiple myeloma cells, protolichesterinic acid induces apoptosis without affecting LOX metabolite levels, confirming a LOX-independent mechanism . This decoupling allows researchers to use the compound as a specific probe for alternative death pathways in these cells, distinct from LOX-targeting agents like lobaric acid [1].

Research on Cellular Volume Regulation and LRRC8A-Dependent Signaling

A unique tool for investigating volume-sensitive organic anion channels (VSOAC). Protolichesterinic acid has been demonstrated to reduce the expression of the LRRC8A protein, a key subunit of VSOAC, and consequently impair volume-sensitive osmolyte release in lung epithelial cancer cells . This provides a novel chemical starting point for studying cell volume regulation and its role in cancer pathophysiology, a property not shared by other lichen acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protolichesterinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.